3-Methyl-5-[2-(morpholin-4-yl)acetamido]-1,2-thiazole-4-carboxylic acid
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Overview
Description
3-Methyl-5-[2-(morpholin-4-yl)acetamido]-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring, a morpholine moiety, and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[2-(morpholin-4-yl)acetamido]-1,2-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiazole ring is replaced by the morpholine moiety.
Acylation: The acetamido group is introduced through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxylic acid, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-Methyl-5-[2-(morpholin-4-yl)acetamido]-1,2-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Methyl-5-[2-(morpholin-4-yl)acetamido]-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The morpholine moiety can enhance the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-Aminothiazole and 4-Methylthiazole share the thiazole ring structure.
Morpholine Derivatives: Compounds like Morpholine-4-carboxylic acid and 4-Morpholinylacetic acid contain the morpholine moiety.
Uniqueness
3-Methyl-5-[2-(morpholin-4-yl)acetamido]-1,2-thiazole-4-carboxylic acid is unique due to the combination of the thiazole ring, morpholine moiety, and carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
CAS No. |
62177-33-7 |
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Molecular Formula |
C11H15N3O4S |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
3-methyl-5-[(2-morpholin-4-ylacetyl)amino]-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O4S/c1-7-9(11(16)17)10(19-13-7)12-8(15)6-14-2-4-18-5-3-14/h2-6H2,1H3,(H,12,15)(H,16,17) |
InChI Key |
DSYMOBQXEZGKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)O)NC(=O)CN2CCOCC2 |
Origin of Product |
United States |
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